molecular formula C19H20N2O3S B2517056 tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207005-21-7

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No. B2517056
CAS RN: 1207005-21-7
M. Wt: 356.44
InChI Key: RJOBEHNDYNZFAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl esters as intermediates or protecting groups. For instance, paper describes the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate, which undergoes cyclization with the aid of Ag(I) salts. Similarly, paper outlines a new synthesis route for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in the synthesis of atorvastatin, using the Henry reaction followed by nitroaldol formation, O-acetylation, and catalytic hydrogenation. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the steric and electronic properties of the molecule. In paper , the structure of (tert-butyl-NNO-azoxy)acetonitrile is discussed, and its synthesis involves the reduction of an oxime group to a methylene unit. The tert-butyl group in such compounds can affect the reactivity and stability of the molecule, as well as its ability to participate in further chemical reactions.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. For example, paper mentions the activation of C≡C bonds and subsequent cyclizations to form different ring structures. Paper discusses the use of palladium-catalyzed Suzuki reactions in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, indicating that cross-coupling reactions are applicable to tert-butyl compounds. These reactions could be relevant for the synthesis and modification of "tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate".

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group, which is bulky and can impart significant steric hindrance. This can affect the solubility, boiling point, and overall reactivity of the compound. The tert-butyl group is also known for its stability, making it a common choice for protecting groups in organic synthesis. While the specific properties of "tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate" are not provided in the papers, the general properties of tert-butyl compounds can be inferred.

Mechanism of Action

Mode of Action

These compounds are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system , which may influence its interaction with biological targets.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is currently unknown. .

properties

IUPAC Name

tert-butyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-6-5-7-13(8-12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOBEHNDYNZFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

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